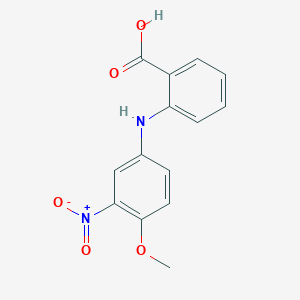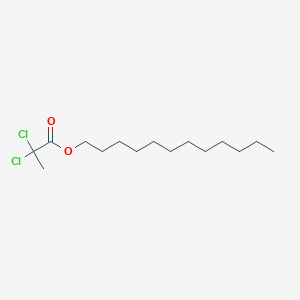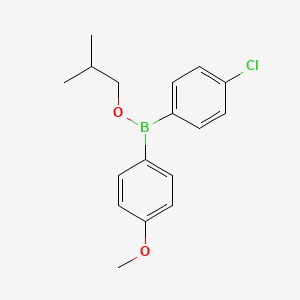![molecular formula C11H11N3OS2 B14382565 N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide CAS No. 90012-59-2](/img/structure/B14382565.png)
N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide: is a compound belonging to the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds have been extensively studied due to their wide range of applications in medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide typically involves the reaction of 2-aminobenzothiazole with various acylating agents. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the presence of dimethylformamide (DMF) as a solvent . This method yields high purity and good yields under relatively mild conditions.
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs microwave irradiation and one-pot multicomponent reactions to enhance efficiency and reduce reaction times . These methods are advantageous for large-scale synthesis due to their scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of anti-tubercular agents . Its derivatives have been studied for their ability to inhibit specific enzymes and pathways involved in bacterial infections .
Industry: In the industrial sector, benzothiazole derivatives are used as vulcanization accelerators in rubber production and as corrosion inhibitors . They also find applications in the development of dyes and pigments due to their stable chemical structure.
Mecanismo De Acción
The mechanism of action of N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in medicinal applications, it may inhibit the activity of certain bacterial enzymes, thereby preventing the growth and proliferation of bacteria . The compound’s thioamide group is crucial for its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
- N-(1,3-Benzothiazol-2-yl)propanamide
- N-(1,3-Benzothiazol-2-yl)-2-(4-chlorophenoxy)acetamide
- N-(1,3-Benzothiazol-2-yl)-1-naphthamide
Comparison: Compared to its analogs, N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide exhibits unique properties due to the presence of the carbamothioyl group. This group enhances its reactivity and binding affinity, making it more effective in certain applications, such as enzyme inhibition and antimicrobial activity .
Propiedades
Número CAS |
90012-59-2 |
|---|---|
Fórmula molecular |
C11H11N3OS2 |
Peso molecular |
265.4 g/mol |
Nombre IUPAC |
N-(1,3-benzothiazol-2-ylcarbamothioyl)propanamide |
InChI |
InChI=1S/C11H11N3OS2/c1-2-9(15)13-10(16)14-11-12-7-5-3-4-6-8(7)17-11/h3-6H,2H2,1H3,(H2,12,13,14,15,16) |
Clave InChI |
QDYYDOPJAUBPOO-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC(=S)NC1=NC2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


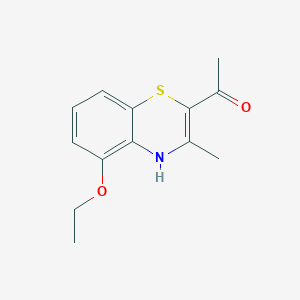
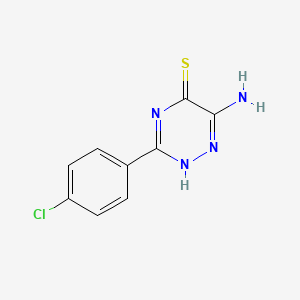
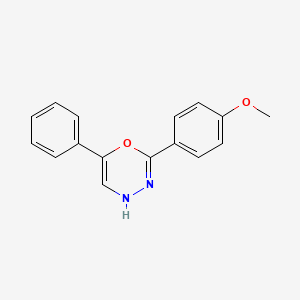
![N-Butyl-N'-(2,4-dimethylphenyl)-N-{[4-(heptyloxy)phenyl]methyl}urea](/img/structure/B14382499.png)

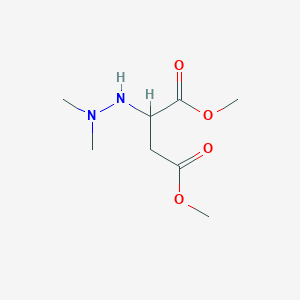
![N-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]phenyl}-L-leucine](/img/structure/B14382514.png)
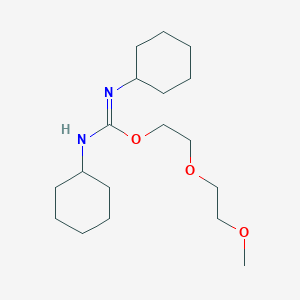
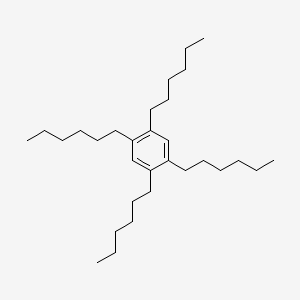

![(2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone](/img/structure/B14382531.png)
